molecular formula C13H26N4 B11738549 [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11738549
M. Wt: 238.37 g/mol
InChI Key: JGMKMKUOSGGZQP-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine: is an organic compound that features both a diethylamino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the diethylamino group: This step involves the reaction of the alkylated pyrazole with diethylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkylated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for deprotonation, followed by reaction with an appropriate electrophile.

Major Products

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: It may be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.

    Biochemistry: It may be used as a probe to study biochemical pathways involving amine or pyrazole-containing compounds.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological membranes, while the pyrazole ring might interact with specific protein sites.

Comparison with Similar Compounds

Similar Compounds

    [3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with dimethylamino instead of diethylamino.

    [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a methyl group on the pyrazole ring.

Uniqueness

The unique combination of the diethylamino group and the pyrazole ring in [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine may confer specific properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H26N4/c1-4-16(5-2)10-7-9-14-12-13-8-11-17(6-3)15-13/h8,11,14H,4-7,9-10,12H2,1-3H3

InChI Key

JGMKMKUOSGGZQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCCN(CC)CC

Origin of Product

United States

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